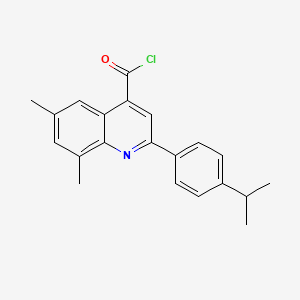

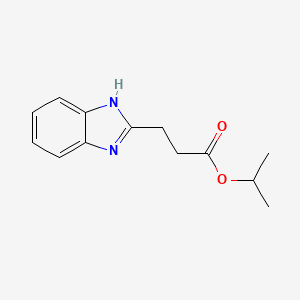

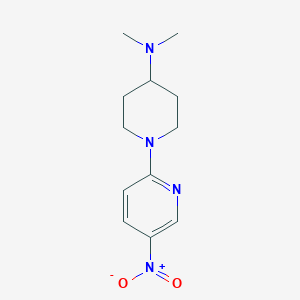

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Overview

Description

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a potent inducer of human lymphocytes. It has been shown to be clastogenic and mutagenic, inducing DNA lesions in vitro . This compound induces the production of reactive oxygen species .

Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions . For example, the nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound . The function of a catalyst is to generate an electrophilic substituting agent from the given reagents .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopy . The position of the -OH absorption for alcohols and phenols can be easily determined through the addition a few drops of deuterium oxide, D2O to the NMR sample tube .Chemical Reactions Analysis

Electrophilic aromatic substitution is a common reaction involving aromatic rings . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in safety data sheets . For example, 4-Isopropylphenyl isocyanate is a white solid with a melting point of 62 °C and a boiling point of 230 °C .Scientific Research Applications

Inducer of Human Lymphocytes

This compound is a potent inducer of human lymphocytes . It can stimulate these cells to proliferate and perform their functions more effectively. This property could be useful in immunological research and therapies.

Clastogenic and Mutagenic Agent

The compound has been shown to be clastogenic and mutagenic, inducing DNA lesions in vitro . This means it can cause breaks in chromosomes and mutations, which can be useful in studying DNA repair mechanisms and the effects of genetic mutations.

Production of Reactive Oxygen Species

This compound induces the production of reactive oxygen species . Reactive oxygen species are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis. However, during times of environmental stress, levels can increase dramatically, which can significantly damage cell structures. This property could be useful in studying oxidative stress in cells.

Synthesis of Pharmaceutical Intermediates

The compound can be used in the synthesis of pharmaceutical intermediates. Intermediates are compounds that are used in the production of pharmaceuticals. They can be transformed through chemical reactions into a variety of useful drugs.

Development of Organic Light-Emitting Diodes (OLEDs)

The compound can also be used in the development of organic light-emitting diodes (OLEDs). OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current. This technology is used in applications such as television screens, computer monitors, and small, portable system screens such as mobile phones and PDAs.

Safety and Hazards

properties

IUPAC Name |

6,8-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO/c1-12(2)15-5-7-16(8-6-15)19-11-18(21(22)24)17-10-13(3)9-14(4)20(17)23-19/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPWZRGHSWQAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)

![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)